molecular formula C17H13BrN2O2S B12136385 (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12136385
M. Wt: 389.3 g/mol
InChI Key: PIPOKGPEFQCFDK-GDNBJRDFSA-N
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Description

The compound (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic molecule belonging to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone core, a bromophenyl group, and a methoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

  • Formation of the Thiazolone Core: : The thiazolone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction forms the thiazolone ring through cyclization.

  • Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a nucleophilic substitution reaction. A suitable brominated aniline derivative is reacted with the thiazolone intermediate to form the desired product.

  • Addition of the Methoxybenzylidene Moiety: : The final step involves the condensation of the thiazolone derivative with a methoxybenzaldehyde under acidic or basic conditions to form the methoxybenzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group or other reducible functionalities.

  • Substitution: : The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

  • Medicine: : Explored for its potential use in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.

    Receptor Modulation: Interacting with cellular receptors, leading to changes in cell signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially disrupting DNA replication and transcription.

Comparison with Similar Compounds

(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: can be compared with other thiazolone derivatives and compounds with similar structural features:

  • Thiazolone Derivatives: : Compounds like 2-aminothiazolones and 2-arylthiazolones share the thiazolone core but differ in their substituents, leading to variations in their biological activities and chemical properties.

  • Bromophenyl Compounds: : Similar compounds with bromophenyl groups, such as bromophenylamines and bromophenylketones, can be compared based on their reactivity and applications.

  • Methoxybenzylidene Compounds: : Compounds with methoxybenzylidene moieties, like methoxybenzylidene malononitriles, can be compared for their electronic and steric effects on the overall molecule.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-9-5-2-6-11(14)10-15-16(21)20-17(23-15)19-13-8-4-3-7-12(13)18/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

PIPOKGPEFQCFDK-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2

Origin of Product

United States

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